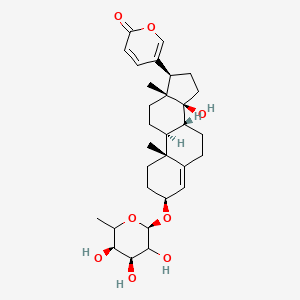

Scillarenin 3-O-rhamnoside

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H42O8 |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |

InChI |

InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16?,19-,20+,21-,22+,24-,25-,26?,27-,28-,29+,30-/m0/s1 |

InChI Key |

MYEJFUXQJGHEQK-VHQBXUGUSA-N |

Isomeric SMILES |

CC1[C@@H]([C@@H](C([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |

Origin of Product |

United States |

Nomenclature and Context Within Cardiac Glycosides

Scillarenin (B127669) 3-O-rhamnoside is a naturally occurring compound classified as a cardiac glycoside. uomustansiriyah.edu.iq This class of organic compounds is characterized by a steroidal aglycone linked to a sugar moiety. uomustansiriyah.edu.iq In the case of Scillarenin 3-O-rhamnoside, the aglycone is scillarenin, and the sugar is rhamnose. extrasynthese.comnih.gov

The compound is also known by several synonyms, the most common being Proscillaridin A. extrasynthese.comscbt.comnih.gov Its chemical formula is C₃₀H₄₂O₈ and it has a molecular weight of 530.66 g/mol . scbt.comnih.gov Structurally, it is a bufadienolide, a type of cardiac glycoside characterized by a six-membered lactone ring at the C-17 position of the steroid nucleus. uomustansiriyah.edu.iq

Interactive Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Systematic Name | 3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-bufa-4,20,22-trienolide |

| Common Synonym | Proscillaridin A extrasynthese.comscbt.comnih.gov |

| CAS Number | 466-06-8 scbt.com |

| Molecular Formula | C₃₀H₄₂O₈ scbt.comnih.gov |

| Molecular Weight | 530.66 g/mol scbt.comnih.gov |

| Class | Cardiac Glycoside, Bufadienolide uomustansiriyah.edu.iq |

Isolation, Structural Elucidation, and Biosynthetic Pathways of Scillarenin 3 O Rhamnoside

Advanced Methodologies for Extraction and Purification

The initial step in studying Scillarenin (B127669) 3-O-rhamnoside involves its extraction from plant material, typically the bulbs of Drimia species, followed by purification to isolate the pure compound. This process necessitates sophisticated separation methods to handle the complex mixture of related bufadienolides and other secondary metabolites present in the plant. researchgate.net

Chromatographic Techniques for Scillarenin 3-O-Rhamnoside Isolation

Chromatography is the cornerstone for the isolation and purification of this compound from crude plant extracts. A sequence of different chromatographic methods is often employed to achieve high purity.

Initially, crude extracts may be fractionated using Column Chromatography (CC) with stationary phases like silica (B1680970) gel. This step helps in the preliminary separation of compounds based on polarity.

High-Performance Liquid Chromatography (HPLC) is a critical technique for both the analysis and purification of Proscillaridin A. Reverse-phase (RP) HPLC is particularly effective. For instance, a reliable HPLC-UV method has been developed for the quantification of Proscillaridin A in Drimia maritima. This method often utilizes a C18 column with a gradient elution system, such as methanol (B129727) and water, and UV detection around 300 nm, which is characteristic for the pyrone ring of bufadienolides. researchgate.net Such methods can be scaled up for preparative separation to isolate the compound in larger quantities. sielc.comsielc.com

Thin-Layer Chromatography (TLC) serves as a rapid and simple method for the qualitative analysis and monitoring of fractions during the purification process. maas.edu.mm By comparing the retention factor (Rf) of spots with that of a known standard, the presence of Proscillaridin A in different fractions can be quickly assessed.

Table 1: Example of HPLC Parameters for Proscillaridin A Analysis

| Parameter | Details | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | |

| Stationary Phase | Reversed Phase C18 Column | |

| Mobile Phase | Gradient of Methanol and Water | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 300 nm | researchgate.net |

| Application | Quantification and Preparative Isolation | sielc.comsielc.com |

Spectroscopic Approaches for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Once isolated, the precise structure of this compound is confirmed using a suite of spectroscopic techniques. maas.edu.mm

Mass Spectrometry (MS) is used to determine the molecular weight and formula of the compound. maas.edu.mm Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can identify Proscillaridin A based on its mass-to-charge ratio (m/z). In positive ionization mode, it can be detected as a protonated molecule [M+H]⁺. For Proscillaridin A (C₃₀H₄₂O₈, molecular weight 530.65 g/mol ), the expected ion would be around m/z 531. sigmaaldrich.commdpi.com Fragmentation patterns observed in MS/MS experiments can provide further structural information, such as the loss of the rhamnose sugar moiety (-146 amu). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. mdpi.comkarary.edu.sd Both ¹H-NMR and ¹³C-NMR are essential.

¹H-NMR spectra reveal the chemical environment of protons. Key signals for bufadienolides include those for the α,β-unsaturated lactone ring (around δ 6.26 and 7.93 ppm). mdpi.com Signals for the rhamnosyl moiety, such as the anomeric proton and the characteristic methyl group doublet, are also identifiable. rsc.org

¹³C-NMR spectra show the signals for all carbon atoms. The chemical shifts confirm the presence of the steroid backbone, the pyrone ring, and the rhamnose sugar. nih.govrsc.org

Table 2: Representative ¹³C-NMR Chemical Shifts for the Rhamnosyl Moiety

| Carbon Atom | Representative Chemical Shift (δC in ppm) | Reference |

|---|---|---|

| C-1'' | 103.6 | rsc.org |

| C-2'' | 72.0 | rsc.org |

| C-3'' | 72.1 | rsc.org |

| C-4'' | 73.3 | rsc.org |

| C-5'' | 71.8 | rsc.org |

| C-6'' | 17.6 | rsc.org |

Note: Data is representative for a rhamnoside attached to a flavonoid and serves as an example of expected shifts.

Exploration of this compound Biosynthesis

The biosynthesis of this compound is a two-part process involving the formation of the steroidal aglycone, scillarenin, followed by the enzymatic attachment of a rhamnose sugar.

Bufadienolide Core Pathway Investigations

The biosynthesis of the bufadienolide core, like other steroids, is believed to start from cholesterol. oup.com In mammals, evidence suggests that the adrenal cortex can produce bufadienolide-like substances. oup.com The conversion of cholesterol involves numerous enzymatic steps, including side-chain cleavage and modifications to the steroid ring system to form the characteristic C24 bufadienolide skeleton. While the complete pathway and all the specific enzymes involved in plants and animals are not fully elucidated, it is understood to be a complex process. frontiersin.org The formation of the distinctive six-membered diene-lactone ring at the C-17 position is a key late-stage step in the pathway.

Rhamnosyl Moiety Glycosylation Mechanisms

Glycosylation is the final key step in the biosynthesis of this compound, where the rhamnose sugar is attached to the C-3 hydroxyl group of the scillarenin aglycone. This reaction is catalyzed by specific enzymes called glycosyltransferases (GTs). frontiersin.orgmdpi.com

The process typically involves an activated sugar donor, UDP-L-rhamnose. A specific rhamnosyltransferase recognizes both the scillarenin aglycone (the acceptor) and the UDP-L-rhamnose (the donor). The enzyme then facilitates the transfer of the rhamnosyl group to the C-3 position of scillarenin, forming an O-glycosidic bond and releasing UDP. mdpi.com The stereochemistry of this linkage (α-L-rhamnoside) is strictly controlled by the enzyme. nih.govrsc.org The study of these enzymes, often sourced from microorganisms or other plants, is crucial for understanding and potentially manipulating the production of these bioactive compounds through synthetic biology approaches. frontiersin.orgacs.org

Preclinical Pharmacological Activities and Molecular Mechanisms of Scillarenin 3 O Rhamnoside

Cardiac System Modulation

Cardiac glycosides are known for their influence on cardiac function, primarily through their interaction with the Na+/K+-ATPase pump. vdoc.pub These compounds can increase the force of heart contractions and decrease the heart rate. vdoc.pub

Mechanisms of Na+/K+-ATPase Inhibition

Scillarenin (B127669) 3-O-rhamnoside, like other cardiac glycosides, is an inhibitor of the Na+/K+-ATPase (sodium-potassium pump). vdoc.pubebi.ac.uk This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. nih.gov Inhibition of this pump by cardiac glycosides leads to an increase in intracellular sodium concentration. vdoc.pub This, in turn, affects the sodium-calcium exchanger, leading to an accumulation of intracellular calcium. vdoc.pub The elevated intracellular calcium concentration is a key factor in the positive inotropic effect of cardiac glycosides, which is an increase in the force of myocardial contraction. vdoc.pub

The specific interaction of lipids with Na+/K+-ATPase can also influence its activity, with certain lipids stabilizing the protein while others can be stimulatory or inhibitory. nih.gov The activity of Na+/K+-ATPase is highly dependent on its surrounding lipid environment. nih.gov

Anticancer and Cytotoxic Research

Recent research has highlighted the potential of cardiac glycosides as anticancer agents. thescipub.com These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. thescipub.com

Induction of Apoptosis in Neoplastic Cell Lines

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. mdpi.com Many natural compounds are being investigated for their ability to induce apoptosis in cancer cells. plos.org

Studies on compounds with similar structures, such as other rhamnoside derivatives, have demonstrated the induction of apoptosis in various cancer cell lines. For instance, Kaempferol-3-O-rhamnoside has been shown to inhibit the proliferation of MCF-7 breast cancer cells and promote apoptosis by activating the caspase signaling cascade, including caspase-9 and caspase-3. nih.govnih.gov Similarly, a novel emodin (B1671224) rhamnoside derivative was found to induce apoptosis in HepG2 and OVCAR-3 cancer cells, associated with a decrease in mitochondrial transmembrane potential. plos.org Another compound, Kaempferol-3-O-alpha-L-rhamnoside, effectively inhibited the growth of Ehrlich ascites carcinoma (EAC) cells in mice. nih.gov

While direct studies on Scillarenin 3-O-rhamnoside's apoptotic effects are not specified, research on related bufadienolides like bufalin (B1668032) has shown the induction of apoptosis in cancer cells. researchgate.net Furthermore, a cytotoxicity screening of various phytochemicals revealed that scillarenin, the aglycone of this compound, was cytotoxic to cancer cells in the nanomolar range. researchgate.net

Cell Cycle Regulatory Mechanisms

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Some natural compounds can inhibit cancer cell growth by arresting the cell cycle at specific phases. japsonline.com

For example, quercetin (B1663063) has been reported to inhibit HeLa cell growth by influencing the cell cycle in the G0/G1 phase and can also initiate cell cycle arrest at the G2/M phase. japsonline.com While the specific effects of this compound on cell cycle regulation are not detailed, the anticancer activity of related cardiac steroids often involves the induction of cell cycle arrest in various cancer cell lines. thescipub.com

Modulation of Topoisomerase Activity

Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA and are essential for DNA replication and transcription. nih.gov They are also targets for some anticancer drugs. nih.gov

Tumor necrosis factor (TNF) has been shown to increase the activity of both topoisomerase I and II. nih.gov While there is no direct evidence from the provided search results linking this compound to the modulation of topoisomerase activity, the investigation of topoisomerase inhibition is a common avenue in the search for new anticancer agents. nih.gov

Investigation of Intracellular Signaling Pathways in Cancer Models

Proscillaridin A exerts its anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway Regulation

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell growth and survival. biorxiv.orgmdpi.commdpi.com Its aberrant activation is a common feature in many cancers. biorxiv.orgmdpi.commdpi.com

Recent studies have demonstrated that Proscillaridin A can effectively inhibit this pathway. In non-small-cell lung carcinoma (NSCLC) cells, treatment with Proscillaridin A led to a significant, dose-dependent inhibition of the phosphorylation of both Akt and mTOR, without affecting the total protein levels of these kinases. researcherslinks.com This inhibitory effect was observed at nanomolar concentrations, highlighting the potency of the compound. researcherslinks.com Specifically, in breast cancer cells, Proscillaridin A was shown to decrease the expression of phosphorylated mTOR (p-mTOR) and phosphorylated Akt (p-AKT) in a dose-dependent manner after 24 hours of exposure. frontiersin.org This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism through which Proscillaridin A suppresses cancer cell growth and proliferation. researcherslinks.comresearchgate.netmdpi.com

Table 1: Effect of Proscillaridin A on PI3K/Akt/mTOR Pathway Components

| Cell Line | Treatment Concentration | Target Protein | Observed Effect | Reference |

| Non-Small Cell Lung Carcinoma (A549, H1650, H1975) | 3-25 nM | p-Akt, p-mTOR | Significant inhibition of phosphorylation | researcherslinks.com |

| Breast Cancer (MCF-7, MDA-MB-231) | 50 nM | p-mTOR, p-Akt | Decreased phosphorylation | frontiersin.org |

NF-κB Signaling Pathway Modulation

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a pivotal role in inflammation, immunity, and cancer progression. nih.govgoogle.comfrontiersin.org Aberrant NF-κB signaling promotes tumor cell survival and proliferation. nih.govnih.govnih.gov

Proscillaridin A has been identified as a potent inhibitor of the NF-κB signaling pathway. researcherslinks.comresearchgate.net In non-small-cell lung cancer cells, treatment with Proscillaridin A resulted in a significant, dose-dependent inhibition of the NF-κB pathway. nih.gov This was further corroborated in reporter cell assays, where Proscillaridin A demonstrated potent, dose-dependent inhibition of NF-κB activated by both tumor necrosis factor-alpha (TNF-α) and CD40L. biorxiv.orgresearchgate.net Studies using whole blood have also shown that Proscillaridin A can limit the development of a pro-inflammatory state by preventing the activation of NF-κB. researchgate.net This inhibition of NF-κB is a critical component of Proscillaridin A's anticancer and anti-inflammatory activity. mdpi.comresearchgate.netnih.gov

Table 2: Modulation of NF-κB Signaling by Proscillaridin A

| System/Cell Line | Stimulus | Observed Effect | Reference |

| Non-Small Cell Lung Carcinoma | - | Significant dose-dependent inhibition of NF-κB pathway | nih.gov |

| HEK-Blue™ Reporter Cells | TNF-α | Potent dose-dependent inhibition of NF-κB activated SEAP activity | biorxiv.orgresearchgate.net |

| HEK-Blue™ Reporter Cells | CD40L/CD40 | Potent dose-dependent inhibition of NF-κB activated SEAP activity | biorxiv.org |

| Whole Blood | Lipopolysaccharide (LPS) | Inhibition of stress-induced activation of NF-κB | researchgate.net |

MAPK/ERK Cascade Interactions

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. wikipedia.orgimrpress.commdpi.com Dysregulation of this pathway is frequently observed in various cancers. ipb.ptoncotarget.com

Proscillaridin A has been shown to interact with the MAPK/ERK cascade, although the effects can be complex and context-dependent. In breast cancer cells, Proscillaridin A decreased the phosphorylation of ERK1/2 in a dose-dependent manner. frontiersin.org Conversely, in A549 lung adenocarcinoma cells, Proscillaridin A treatment led to the activation of other MAPK family members, namely JNK and p38, which are often associated with cellular stress and apoptosis. frontiersin.orgnih.gov The activation of JNK by Proscillaridin A in breast cancer cells has been linked to the induction of autophagy. frontiersin.org This suggests that Proscillaridin A can modulate the MAPK cascade at multiple points, influencing cell fate decisions between survival and death.

Table 3: Interactions of Proscillaridin A with the MAPK/ERK Cascade

| Cell Line | Target Protein | Observed Effect | Reference |

| Breast Cancer (MCF-7, MDA-MB-231) | p-ERK1/2 | Decreased phosphorylation | frontiersin.org |

| A549 Lung Adenocarcinoma | JNK, p38 | Activation (phosphorylation) | nih.gov |

| Breast Cancer (MCF-7, MDA-MB-231) | JNK | Activation | frontiersin.org |

STAT3 Pathway Influence

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide range of human cancers, promoting cell proliferation, survival, angiogenesis, and invasion. researcherslinks.commdpi.com

Proscillaridin A has emerged as a potent inhibitor of the STAT3 signaling pathway. researcherslinks.comamegroups.org It has been shown to inhibit both constitutive and inducible STAT3 activation. researcherslinks.com In A549 lung adenocarcinoma and prostate cancer cell lines (LNCaP and DU145), Proscillaridin A inhibited STAT3 signaling at nanomolar concentrations (25-50 nM). researcherslinks.com The mechanism of inhibition is multifaceted, involving the suppression of JAK2 and Src activation, upregulation of the protein tyrosine phosphatase SHP-1, and direct binding to the SH2 domain of STAT3. researcherslinks.com Furthermore, in breast cancer cells, Proscillaridin A was found to inhibit STAT3 activation, which was associated with a decrease in the phosphorylation of the upstream kinase SRC. frontiersin.org The inhibition of the STAT3 pathway is a significant contributor to the antitumor effects of Proscillaridin A. mdpi.comamegroups.org

Table 4: Influence of Proscillaridin A on the STAT3 Pathway

| Cell Line | Treatment Concentration | Mechanism/Effect | Reference |

| A549 Lung Adenocarcinoma, LNCaP and DU145 Prostate Cancer | 25-50 nM | Potent inhibition of STAT3 signaling | researcherslinks.com |

| A549 Lung Adenocarcinoma | - | Suppressive effect on STAT3 activation | researcherslinks.com |

| Breast Cancer (MCF-7, MDA-MB-231) | 50 nM | Inhibition of STAT3 activation via decreased p-SRC | frontiersin.org |

| Breast Cancer Cells | - | Inhibition of STAT3 signaling | amegroups.org |

| Pancreatic Cancer Cells | - | Inhibition of STAT3 signaling | amegroups.org |

Anti-inflammatory Research

In addition to its anticancer properties, Proscillaridin A exhibits significant anti-inflammatory activity, primarily through the suppression of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediator Release (e.g., Cytokines, Eicosanoids)

Chronic inflammation is a key driver of many diseases, and the overproduction of pro-inflammatory mediators such as cytokines and eicosanoids is a hallmark of this process. frontiersin.orgnih.gov Cytokines like TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6) play a central role in the inflammatory cascade. dntb.gov.uainfectiologyjournal.com

Research has demonstrated that Proscillaridin A is an effective inhibitor of pro-inflammatory cytokine release. In a study using a whole blood model, Proscillaridin A was shown to inhibit the lipopolysaccharide (LPS)-induced expression and secretion of TNF-α, IL-1β, and IL-6. researchgate.net This effect is, at least in part, mediated by its inhibition of the NF-κB pathway, a key regulator of pro-inflammatory gene expression. researchgate.netipb.pt Furthermore, a rhamnoside derivative of Proscillaridin A, PL201, was found to significantly reduce the accumulation of pro-inflammatory cytokines in a mouse model of Alzheimer's disease and suppressed microglial induction of these cytokines in vitro. nih.gov While direct studies on the effect of Proscillaridin A on eicosanoids (such as prostaglandins (B1171923) and leukotrienes) are less common, its ability to inhibit upstream inflammatory pathways like NF-κB suggests a potential to indirectly modulate the production of these lipid mediators. ipb.pt

Table 5: Inhibition of Pro-inflammatory Mediator Release by Proscillaridin A

| System/Cell Line | Stimulus | Mediator Inhibited | Reference |

| Whole Blood | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | researchgate.net |

| APP/PS1 Mice (PL201) | - | Pro-inflammatory cytokines | nih.gov |

| Microglia (PL201) | Lipopolysaccharide (LPS) and Aβ42 | Pro-inflammatory cytokines | nih.gov |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, Nrf2)

This compound, also known as Proscillaridin A, has been identified as a modulator of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. mdpi.comnih.gov The NF-κB signaling cascade is a critical regulator of the inflammatory response, and its inhibition is a therapeutic target for many inflammatory diseases. Research has shown that certain bufadienolides, the class of compounds to which this compound belongs, can inhibit the activation of the NF-κB signaling pathway. researchgate.net For instance, the anti-inflammatory effect of bufalin, a related compound, was demonstrated by a reduction in carrageenan-induced paw edema and the inhibition of NF-κB signaling activation. researchgate.net Another study on a glycoprotein (B1211001) isolated from Drimia indica, a plant source of this compound, found that its anti-angiogenic mechanism involved the reduced translocation of NF-κB into the nucleus. mdpi.com

The Nrf2 pathway is a master regulator of cellular defense against oxidative stress. mdpi.com Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. mdpi.com However, upon exposure to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes. mdpi.com Natural compounds, including flavonoids and other phytochemicals, have been shown to activate the Nrf2 pathway, thereby enhancing the body's antioxidant defenses. nih.govresearchgate.net While direct studies on this compound's effect on the Nrf2 pathway are limited, the known antioxidant properties of related compounds suggest a potential for such modulation. researchgate.net

Enzyme Inhibition in Inflammatory Processes (e.g., COX, LOX)

The inflammatory process involves the activity of several key enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. jpp.krakow.plijpsonline.comwikipedia.org The inhibition of these enzymes is a common strategy for anti-inflammatory drugs. bjournal.orgsigmaaldrich.comualberta.ca

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. jpp.krakow.plwikipedia.orgsigmaaldrich.com Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. jpp.krakow.pl While direct evidence for this compound's inhibition of COX enzymes is not extensively documented, the anti-inflammatory properties of plants containing this compound suggest a potential role in modulating these pathways. researchgate.netnih.gov

The 5-lipoxygenase (5-LOX) enzyme is crucial for the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. ijpsonline.comnih.govdergipark.org.tr Inhibition of 5-LOX is another important target for anti-inflammatory therapies. nih.govbiorxiv.org Studies on various plant extracts have demonstrated their potential to inhibit LOX activity in a dose-dependent manner. ijpsonline.comdergipark.org.tr Although specific data on this compound is scarce, the general anti-inflammatory profile of related compounds suggests that investigating its effects on LOX enzymes would be a valuable area of research.

Antimicrobial Research Potential

Antibacterial Efficacy Studies

This compound has been investigated for its potential antibacterial properties. Research on extracts from plants known to contain this compound, such as Drimia indica (also known as Urginea indica), has shown activity against various bacteria. mdpi.comchesci.com For instance, extracts from Gouania longispicata leaves, which contain related flavonoid glycosides like kaempferol-3-O-α-rhamnopyranoside, have exhibited antibacterial activity against Streptococcus pneumoniae and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 µg/mL to 125 µg/mL. mdpi.com

Other studies on flavonoid rhamnosides have also demonstrated significant antibacterial effects. For example, kaempferol-3-O-α-L-(2″,4″-di-E-p-coumaroyl)-rhamnoside and its isomers extracted from Laurus nobilis showed strong antibacterial activity against different strains of Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, leaf extracts of Moringa oleifera, containing kaempferol-3-O-rhamnoside, displayed significant inhibition zones against Bacillus cereus and Escherichia coli. nih.gov

| Compound/Extract | Bacteria | Activity |

| Kaempferol-3-O-α-rhamnopyranoside | Streptococcus pneumoniae, Escherichia coli | MIC: 16-125 µg/mL mdpi.com |

| Kaempferol-3-O-α-L-(2″,4″-di-E-p-coumaroyl)-rhamnoside | Methicillin-resistant Staphylococcus aureus (MRSA) | Strong antibacterial activity nih.gov |

| Moringa oleifera leaf extract (contains Kaempferol-3-O-rhamnoside) | Bacillus cereus, Escherichia coli | Significant inhibition zones nih.gov |

| P. stelis leaf and stem extracts | S. aureus, B. subtilis | Inhibition zones of 10-11mm scielo.sa.cr |

| C. mas leaf extract | Gram-negative bacteria | More effective than against Gram-positive bacteria mdpi.com |

Antifungal Investigations

The potential of this compound and related compounds in antifungal research has also been explored. Acetone (B3395972) extracts of Urginea indica bulbs have shown effectiveness against the pathogenic fungi Aspergillus niger and Candida albicans. chesci.com The maximum zone of inhibition was observed against Candida albicans. chesci.com

Studies on other rhamnoside-containing extracts have yielded similar findings. For example, the ethyl acetate (B1210297) fraction of Inga laurina leaves, which contains myricetin-3-O-rhamnoside, was active against fungi of the Candida genus, showing a minimum inhibitory concentration (MIC) of 11.7 μg/mL against C. glabrata. nih.gov However, some studies have reported a lack of antifungal activity. For instance, extracts from Ficus pumila and Phthirusa stelis did not show any growth inhibitory effects against the tested fungi, which included Aspergillus niger, Candida albicans, and Penicillium hirsutum. scielo.sa.cr In contrast, some synthesized 3-indolyl-3-hydroxy oxindole (B195798) derivatives have demonstrated good antifungal activities against various plant pathogenic fungi. mdpi.com

| Compound/Extract | Fungi | Activity |

| Urginea indica bulb acetone extract | Aspergillus niger, Candida albicans | Effective with max zone of inhibition against C. albicans chesci.com |

| Inga laurina leaf ethyl acetate fraction (contains Myricetin-3-O-rhamnoside) | Candida glabrata | MIC: 11.7 μg/mL nih.gov |

| Ficus pumila and Phthirusa stelis extracts | Aspergillus niger, Candida albicans, Penicillium hirsutum | No growth inhibitory effects scielo.sa.cr |

| 3-indolyl-3-hydroxy oxindole derivatives | R. solani, P. oryzae, B. cinerea, B. maydis | Good antifungal activities mdpi.com |

Antioxidant Research

Radical Scavenging Activity Assessment

The antioxidant potential of this compound and related compounds is often evaluated through their ability to scavenge free radicals. sigmaaldrich.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method for this purpose. researchgate.netnih.govpan.olsztyn.pl

Research has demonstrated that various plant extracts containing rhamnosides possess significant radical scavenging activity. For instance, a flavonoid, catechin-3-o-rhamnoside, isolated from the stem bark of Lannea kerstingii, showed high radical scavenging activity with an EC50 of 46.87 µg/ml. pastic.gov.pk Similarly, polyphenols isolated from Gouania longispicata leaves, including kaempferol-3-O-α-rhamnopyranoside, exhibited radical scavenging activities with IC50 values ranging from 18.6 ± 1.30 µg/mL to 28.1 ± 0.09 µg/mL. mdpi.com The antioxidant activity of these compounds is often attributed to their chemical structure, particularly the number and position of hydroxyl groups on the aromatic ring. pan.olsztyn.pl

Different antioxidant assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay and phosphomolybdenum assay, are also employed to provide a comprehensive assessment of antioxidant capacity. researchgate.netmdpi.com Methanolic extracts of Drimia indica bulbs, a source of this compound, have shown notable DPPH radical scavenging activity. researchgate.net

| Compound/Extract | Assay | Result (IC50/EC50) |

| Catechin-3-o-rhamnoside | DPPH | EC50: 46.87 µg/ml pastic.gov.pk |

| Kaempferol-3-O-α-rhamnopyranoside | DPPH | IC50: 18.6 ± 1.30 µg/mL to 28.1 ± 0.09 µg/mL mdpi.com |

| Drimia indica bulb methanolic extract | DPPH | 25.06 ± 0.1 µgAAE/g DW researchgate.net |

| Substituted pyrimidines | DPPH | IC50: 42.9 ± 0.31 to 438.3 ± 3.3 μM juniperpublishers.com |

Enzyme Inhibition Studies Beyond Inflammation

This compound, a cardiac glycoside also known as Proscillaridin A, has been investigated for its broader bioactivities, including its potential to inhibit various enzymes. nih.govnih.gov The following sections detail the preclinical pharmacological activities and molecular mechanisms related to its inhibitory effects on specific non-inflammatory enzyme targets.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system. nih.gov AChE's primary role is to hydrolyze the neurotransmitter acetylcholine (B1216132), terminating the signal at cholinergic synapses. mdpi.com BChE, found in serum and other tissues, also metabolizes choline (B1196258) esters, and its specific physiological function is still under investigation. nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain. nih.govscielo.br

Current scientific literature based on available search results does not provide specific data on the direct inhibitory activity of this compound against acetylcholinesterase or butyrylcholinesterase. While various natural compounds, including other glycosides, have been studied for their anticholinesterase effects, dedicated research detailing the IC50 values or the mechanism of inhibition for this compound is not presently available. nih.govmdpi.commdpi.com Therefore, a data table for its specific activity against these enzymes cannot be generated.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanogenesis, the process of melanin (B1238610) pigment synthesis. scialert.netbioline.org.br It catalyzes the initial, rate-limiting steps in this pathway. bioline.org.br Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and medical fields for treating skin hyperpigmentation disorders and for use as skin-lightening agents. bioline.org.brmdpi.com Kojic acid is a commonly used reference compound in tyrosinase inhibition assays. mdpi.com

There is a lack of specific research in the public domain detailing the tyrosinase inhibitory activity of this compound. Studies have focused on other natural compounds, particularly flavonoids and phenolics, as potential tyrosinase inhibitors. scialert.netmdpi.com Without experimental data measuring the effect of this compound on tyrosinase, its potential in this area remains uncharacterized, and no data table of its inhibitory concentration can be provided.

Human Neutrophil Elastase Inhibition

Human Neutrophil Elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils. d-nb.infomdpi.com It is released during an inflammatory response to help degrade proteins of invading pathogens. nih.gov However, excessive or unregulated HNE activity can lead to the destruction of host tissues, particularly elastin (B1584352) in the lungs and other connective tissues. d-nb.info This implicates HNE in the pathology of inflammatory diseases such as rheumatoid arthritis and emphysema. d-nb.infonih.gov As such, HNE is a significant target for developing new anti-inflammatory drugs. nih.gov

Specific studies on the inhibitory effect of this compound against human neutrophil elastase have not been identified in the available literature. While the search for HNE inhibitors from natural and synthetic sources is an active area of research, data pertaining to this compound's efficacy, such as its IC50 value, is not available. d-nb.infosld.cu

Structure Activity Relationships Sar and Lead Optimization Strategies for Scillarenin 3 O Rhamnoside Analogs

Identification of Key Structural Determinants for Biological Activity

The biological activity of Scillarenin (B127669) 3-O-rhamnoside is not dictated by a single feature but by the interplay of its three main components: the steroid nucleus, the α-pyrone lactone ring, and the rhamnose sugar moiety.

The Steroid Nucleus: The core steroid structure is fundamental for binding to the Na+/K+-ATPase. Key features include:

Ring Conformation: A characteristic cis-fusion between the A/B rings and the C/D rings is a conserved feature in active cardiac glycosides and is considered part of the minimum pharmacophore for Na+/K+-ATPase inhibition. nih.govresearchgate.net

Hydroxylation: The presence and position of hydroxyl (-OH) groups on the steroid backbone are critical. A hydroxyl group at the C-14 position is crucial for activity, likely by forming a hydrogen bond with residues like asparagine or threonine (e.g., Thr797) in the binding pocket of the Na+/K+-ATPase. researchgate.netmdpi.comresearchgate.netresearchgate.net Conversely, the introduction of additional hydroxyl groups at positions C-6, C-11, and C-15 has been shown to reduce cytotoxic activity. researchgate.net

Stereochemistry at C-3: The attachment of the sugar moiety occurs at the C-3 position. The 3β-hydroxyl configuration is essential for the formation of the glycoside and for potent biological activity. researchgate.netnih.gov Studies comparing 3β-hydroxy isomers with their 3α-counterparts show a remarkable stereoselectivity, with the 3β-isomers being significantly more potent inhibitors of Na+/K+-ATPase. nih.gov

The Lactone Ring: The six-membered α-pyrone lactone ring attached at the C-17β position is a defining feature of bufadienolides. numberanalytics.comlodz.pl This ring is not absolutely essential for activity but significantly increases the binding affinity of the steroid core to the receptor. nih.gov The two double bonds within the lactone ring are also important. lodz.pl Modifications, such as converting the lactone to a lactam, have been shown to significantly decrease or abolish antitumor activity, highlighting the importance of the lactone's chemical properties for the compound's biological function. nih.gov

Enhanced Potency: The presence of a sugar moiety generally enhances the biological activity compared to the aglycone (the steroid and lactone part alone). nih.gov The addition of L-rhamnose, as in Scillarenin 3-O-rhamnoside, has been reported to increase the potency of cardiac glycosides by a factor of 6 to 35 times. mdpi.comencyclopedia.pub In a study comparing various glycosides and their aglycones, the presence of L-rhamnose on ouabain (B1677812) increased its binding affinity by more than 25-fold. nih.gov

Type of Sugar: The nature of the sugar is important. Studies comparing different sugar residues have shown that they can significantly affect the inhibitor affinity. nih.gov A single sugar residue is sufficient to impede the reactivation of the enzyme after inhibition, suggesting the sugar helps to "lock" the inhibitor in its binding site. nih.gov

| Structural Component | Modification/Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| Steroid Nucleus | Cis-fusion of A/B and C/D rings | Essential for correct conformation and binding | nih.govresearchgate.net |

| 14β-hydroxyl group | Crucial for potent activity; forms key hydrogen bonds | mdpi.comresearchgate.netresearchgate.net | |

| 3β-hydroxyl configuration | Essential for glycosidic linkage and high potency | nih.gov | |

| Lactone Ring | α-pyrone at C-17β | Significantly increases binding affinity | nih.gov |

| Glycone Moiety | 3-O-rhamnoside | Greatly enhances potency (up to 35-fold) | mdpi.comencyclopedia.pubnih.gov |

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to investigate SAR at an atomic level, guiding the design of more effective analogs.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with its biological target. For bufadienolides like this compound, the pharmacophore for Na+/K+-ATPase inhibition includes the rigid steroid core with its specific cis-fused ring junctions and the C-17 lactone ring. nih.gov More detailed models incorporate key hydrogen bond donors (like the 14β-OH) and acceptors, as well as hydrophobic regions that interact with the binding pocket. These models serve as 3D search queries to screen virtual libraries for new compounds with the potential for similar biological activity. creative-biostructure.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net Docking studies of bufadienolides into the crystal structure of Na+/K+-ATPase (e.g., PDB ID: 4RES) have provided critical insights into their binding mechanism. researchgate.net

Binding Pose: These simulations consistently show the lactone ring oriented towards the extracellular side of the enzyme, and they confirm the critical hydrogen bond between the 14β-hydroxyl group and the side chain of the Thr797 residue. researchgate.netau.dk

Stereoselectivity: Docking simulations have helped explain the observed stereoselectivity, suggesting that the 3β-glycosyl groups position themselves closer to hydrophilic amino acid residues at the entrance of the binding pocket compared to analogs with a 3α-configuration, leading to more favorable interactions. nih.gov

Molecular dynamics (MD) simulations are then used to assess the stability of these docked poses over time. frontiersin.org MD studies can reveal how the ligand and protein adapt to each other and confirm the stability of key interactions, such as hydrogen bonds, providing a more dynamic and realistic view of the binding event. frontiersin.orgresearchgate.net

| Compound Class | Target Protein | Key Interaction Sites Predicted by Docking | Reference |

|---|---|---|---|

| Bufadienolides | Na+/K+-ATPase | Hydrogen bond between 14β-OH and Thr797 | researchgate.netau.dk |

| 3β-glycosyl Bufadienolides | Na+/K+-ATPase | Favorable interaction of 3β-sugar with hydrophilic residues (e.g., Gln111, Asn122) at the binding site entrance | researchgate.netnih.gov |

| Bufadienolides | Na+/K+-ATPase | Lactone ring interacts with cations and residues in the αM1-M6 transmembrane helices | au.dkacs.org |

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org For bufadienolides, QSAR studies have been used to create predictive models for their anticancer activity. mdpi.comacs.org These models use calculated molecular descriptors (representing physicochemical properties like hydrophobicity, electronic effects, and steric factors) to predict the activity of new, unsynthesized analogs. acs.org 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) generate 3D contour maps that visualize where steric bulk or electrostatic charge modifications on the bufadienolide scaffold are likely to increase or decrease activity, providing a clear roadmap for rational drug design. mdpi.comacs.org

Molecular Docking and Dynamics Simulations

Synthetic Modifications and Derivative Development for Enhanced Therapeutic Potential

Guided by SAR and computational studies, chemists engage in the synthesis of novel derivatives of this compound to improve its therapeutic profile. jchr.orgnih.govmdpi.com This involves targeted modifications to the lead structure. nih.gov

Aglycone Modification: Analogs can be created by altering the substitution pattern on the steroid nucleus. For example, introducing or removing hydroxyl or acetyl groups at various positions can modulate activity and selectivity. nih.gov

Lactone Ring Modification: To probe the importance of the lactone ring, derivatives such as the corresponding lactams (where the ring oxygen is replaced by a nitrogen atom) have been synthesized. These studies confirmed that the lactone is a critical pharmacophoric element, as the lactam derivatives showed significantly reduced cytotoxicity. nih.gov

Glycone Modification: The sugar moiety is a prime target for modification. Different sugars can be attached to the C-3 position to alter the compound's potency, solubility, and pharmacokinetic properties. This can involve replacing rhamnose with other monosaccharides or even oligosaccharides.

These synthetic efforts aim to create a library of analogs that can be screened to identify compounds with enhanced potency against the target, improved selectivity (e.g., for cancer-specific Na+/K+-ATPase isoforms over cardiac isoforms), and better drug-like properties. nih.govmdpi.com

Lead Optimization Methodologies in Preclinical Drug Discovery

Lead optimization is an iterative process that aims to transform a promising lead compound, like this compound, into a preclinical drug candidate. danaher.comupmbiomedicals.com This multi-objective optimization process involves refining the molecule to achieve a balance of several key characteristics. nih.gov

The typical workflow includes:

Iterative Design-Synthesis-Test Cycles: Based on initial SAR data, new analogs are designed (often with computational assistance). These are then synthesized and evaluated in a battery of biological assays. upmbiomedicals.com

Potency and Selectivity Enhancement: The primary goal is often to increase potency against the desired target while minimizing activity against off-targets to reduce potential side effects. For bufadienolides, this means enhancing cytotoxicity against cancer cells while potentially lowering cardiotonic activity. nih.govresearchgate.net

ADMET Profiling: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the analogs are assessed. This involves in vitro assays to measure properties like metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assays), and potential for drug-drug interactions (e.g., CYP450 inhibition). danaher.comresearchgate.net

In Vivo Efficacy: Promising candidates from in vitro testing are advanced to animal models to evaluate their effectiveness in a living system and to further assess their pharmacokinetic profile and safety. danaher.com

This comprehensive approach, which combines medicinal chemistry, computational modeling, and extensive biological testing, is crucial for refining natural products like this compound into viable drug candidates for clinical development. creative-biostructure.comnih.gov

Target Selectivity Enhancement

The primary molecular target for cardiac glycosides is the Na+/K+-ATPase enzyme, which exists in different isoforms (e.g., α1, α2, α3) with varying tissue distribution. nih.gov The ubiquitous nature of the α1 isoform accounts for the cardiotoxicity that often limits the therapeutic window of these compounds. nih.gov Consequently, a key goal in lead optimization is to develop analogs with enhanced selectivity for isoforms that are overexpressed in cancer cells, thereby minimizing off-target effects. acs.org

The structure of bufadienolides presents several key features that are critical for their interaction with Na+/K+-ATPase and are thus prime candidates for modification to enhance selectivity:

Steroid Core: The cis-fusion of the C/D rings of the steroid nucleus and the presence of a 14β-hydroxyl group are considered fundamental for high-affinity binding to the receptor. researchgate.netmdpi.com

Lactone Ring: The doubly unsaturated six-membered lactone ring at the C-17β position is a defining characteristic of bufadienolides and is essential for activity. mdpi.commdpi.com SAR studies propose that this ring interacts with the receptor at two points: an electrostatic interaction involving the electron-deficient β-carbon and a hydrogen bond with the carbonylic oxygen atom. mdpi.com

Sugar Moiety: The sugar residue at the C-3β position, which is a rhamnose in this compound, significantly influences the compound's properties. nih.gov The structural differences in the extracellular loops of the Na+/K+-ATPase isoforms, which form the sugar binding site, suggest that modifications to this glycosidic part can achieve isoform selectivity. acs.org Studies on other cardiac glycosides, such as digitoxin, have shown that altering the sugar type (e.g., from a D-sugar to an L-sugar) or the length of the oligosaccharide chain can significantly impact biological activity and selectivity. acs.org For bufadienolides, the C3 moiety is known to have a substantial effect on cytotoxicity. nih.gov

Lead optimization strategies for enhancing the target selectivity of this compound analogs would logically focus on the synthesis of new glycoside derivatives. By systematically altering the structure of the rhamnose sugar or replacing it with other carbohydrate units, it may be possible to create analogs that preferentially bind to the specific Na+/K+-ATPase isoforms overexpressed in tumor tissues, thus widening the therapeutic index.

Biological Activity and Potency Refinement

Refining the biological activity and potency of this compound is another central aspect of lead optimization, with a particular focus on enhancing its anticancer effects. biorxiv.org Simple modifications to the steroidal structure have been shown to augment bioavailability or enhance biological activities. biorxiv.org Research into synthetic analogs of Proscillaridin A (this compound) has provided valuable insights into how chemical modifications of the rhamnose moiety can influence its antiproliferative potency. biorxiv.orgbiorxiv.org

In one study, two novel analogs of Proscillaridin A were synthesized to investigate how acetylation or ketalization of the glycan would alter its anticancer properties. biorxiv.orgyoutube.com The analogs, Proscillaridin Triacetate and Proscillaridin Acetonide, were evaluated alongside the parent compound for their antiproliferative activity against several human colorectal and liver cancer cell lines. biorxiv.orgbiorxiv.orgyoutube.com

The findings indicate that these modifications can significantly impact potency. The acetonide analog, in particular, demonstrated similar or, in some cases, enhanced in vitro potency compared to the original Proscillaridin A. biorxiv.orgyoutube.com For instance, in the HT-29 colorectal cancer cell line, the acetonide analog exhibited a greater cytotoxic effect than Proscillaridin A. biorxiv.org

The table below summarizes the antiproliferative activity (IC₅₀ values) of Proscillaridin A and its synthetic analogs against various cancer cell lines after 72 hours of treatment. biorxiv.org

| Compound | HT-29 (IC₅₀ in µM) | HCT-116 (IC₅₀ in µM) |

| Proscillaridin A | - | - |

| Proscillaridin Triacetate | 0.132 | 1.230 |

| Proscillaridin Acetonide | 0.004 | 0.026 |

Data derived from studies on synthetic analogs of Proscillaridin A. biorxiv.org The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

These results underscore the critical role of the sugar moiety in modulating the biological activity of this compound. The enhanced potency of the acetonide analog suggests that protecting the hydroxyl groups of the rhamnose sugar can be a viable strategy for refining the compound's antiproliferative effects. biorxiv.orgbiorxiv.org This study establishes a foundation for further in vitro and in vivo evaluation of glycan analogs of Proscillaridin A, highlighting a promising avenue for lead optimization. biorxiv.org

Preclinical Research Models and Methodologies for Scillarenin 3 O Rhamnoside Evaluation

In Vitro Model Systems

In vitro models are fundamental in the initial stages of assessing the biological effects of Scillarenin (B127669) 3-O-rhamnoside. These systems, which include cell culture and enzyme-based assays, provide a controlled environment to study the compound's mechanisms of action at a molecular and cellular level.

Cell Culture Assays for Proliferation, Apoptosis, and Signaling Studies

Cell culture assays are a cornerstone of preclinical research, allowing for the direct observation of a compound's effect on cellular processes such as proliferation and programmed cell death (apoptosis). Studies have utilized various cancer cell lines to investigate the anti-proliferative and pro-apoptotic potential of Scillarenin 3-O-rhamnoside, which is also known as Proscillaridin A. thescipub.comnih.govmdpi.com

For instance, research on the human neuroblastoma cell line SH-SY5Y demonstrated that an extract containing Proscillaridin A inhibited cell proliferation in a time- and dose-dependent manner. thescipub.com This inhibition was associated with the induction of apoptosis, characterized by DNA fragmentation and changes in nuclear morphology. thescipub.com The study highlighted that the compound's effects were more pronounced in malignant cells compared to differentiated, neuron-like cells. thescipub.com

The investigation into the molecular mechanisms has often pointed towards the involvement of specific signaling pathways. For example, some cardiac glycosides, a class of compounds that includes this compound, are known to induce apoptosis through the activation of caspase signaling cascades. nih.gov This involves the activation of key proteins like caspase-9 and caspase-3. nih.gov Furthermore, the Na+/K+-ATPase has been identified as a crucial target, where its inhibition by cardiac glycosides can trigger a cascade of events leading to cell cycle arrest and apoptosis in various cancer cells. thescipub.com The recruitment of signaling molecules like JNK and Bid into specific membrane regions known as lipid rafts has also been implicated in the apoptotic process induced by certain compounds. nih.gov

Three-dimensional (3D) cell culture models are also gaining traction as they can more accurately mimic the in vivo tumor microenvironment compared to traditional 2D monolayer cultures. nih.govoncotarget.com These models, which can be scaffold-based or form spheroids, better represent cell-cell interactions and can reveal differences in drug sensitivity and resistance. nih.govoncotarget.combiorxiv.org

Table 1: Effects of this compound and Related Compounds in Cell Culture Assays

| Cell Line | Compound/Extract | Observed Effects | Key Signaling Pathways Implicated |

|---|---|---|---|

| SH-SY5Y (Neuroblastoma) | Urginea maritima aqueous extract (containing Proscillaridin A) | Inhibition of proliferation, induction of apoptosis (DNA fragmentation). thescipub.com | Na+/K+-ATPase inhibition. thescipub.com |

| MCF-7 (Breast Cancer) | Kaempferol-3-O-rhamnoside | Inhibition of cell proliferation, induction of apoptosis. nih.gov | Activation of caspase-9 and caspase-3. nih.gov |

| A-549 (Lung Cancer), SKOV-3 (Ovarian Cancer) | White Squill (Urginea maritima) methanolic extract (rich in bufadienolides) | Cytotoxic effects. nih.gov | Not specified. |

| Various Cancer Cells | Cardiac Glycosides (General) | Inhibition of proliferation, induction of apoptosis, cell cycle arrest. thescipub.com | Na+/K+-ATPase inhibition. thescipub.com |

Enzyme-Based Assays

Enzyme-based assays are critical for identifying the specific molecular targets of a compound and quantifying its inhibitory or activating effects. sigmaaldrich.com These assays can be colorimetric, fluorescent, or luminescent, with fluorescent methods offering high sensitivity for quantifying enzyme activity. biocompare.comnih.gov

For this compound and other cardiac glycosides, a primary target is the Na+/K+-ATPase enzyme. thescipub.com Inhibition of this enzyme is a key mechanism underlying their biological effects. Enzyme assays are used to determine the concentration of the compound required to inhibit the enzyme's activity by half (IC50 value), providing a measure of its potency.

In a broader context, enzyme assays are used to study a wide array of enzymes. For example, the synthesis of flavonoid glycosides, which share a rhamnoside moiety with the compound of interest, has been achieved using multi-enzyme cascade systems. mdpi.com Such systems, involving enzymes like rhamnosyltransferase, can be optimized for factors like pH and temperature to achieve high conversion rates. mdpi.com These assays are crucial for understanding the enzymatic processes and for the potential biotechnological production of related compounds.

Table 2: Examples of Enzyme-Based Assay Methodologies

| Assay Type | Principle | Detection Method | Application Example |

|---|---|---|---|

| Substrate-based Assay | Measures the direct conversion of a substrate to a product by the target enzyme. biocompare.com | Colorimetric, Fluorometric, Luminescent. biocompare.com | Determining the activity of hydrolytic enzymes. nih.gov |

| Coupled Enzyme Assay | The product of the first enzymatic reaction serves as a substrate for a second enzyme, leading to a detectable signal. biocompare.com | Often spectrophotometric or fluorometric. biocompare.com | Creatine (B1669601) Kinase (CK) assay. biocompare.com |

| Fluorescence Quenching Assay | An enzyme cleaves a substrate, separating a fluorophore from a quencher, resulting in increased fluorescence. sigmaaldrich.com | Fluorometric. sigmaaldrich.com | Measuring protease activity. |

| Na+/K+-ATPase Inhibition Assay | Measures the activity of the Na+/K+-ATPase enzyme in the presence of an inhibitor. | Varies (e.g., measuring inorganic phosphate (B84403) release). | Assessing the potency of cardiac glycosides. thescipub.com |

In Vivo Animal Model Applications

Mammalian Models (e.g., Rodents) in Disease Pathogenesis Research

Rodent models, such as mice and rats, are extensively used in preclinical research to model human diseases and evaluate the efficacy of potential new drugs. nih.govnih.gov These models can be genetically engineered or induced by diet or chemical agents to mimic specific pathological conditions. nih.govmdpi.com

In the context of compounds derived from plants like Urginea indica, which contains this compound, rodent models have been used to validate traditional medicinal uses. nih.gov For instance, extracts from this plant have been investigated for activities such as antidiabetic and antimicrobial effects, although specific in vivo studies focusing solely on this compound are less common. nih.gov

The selection of an appropriate rodent model is critical and depends on the research question. For metabolic diseases, models like the high-carbohydrate, high-fat-fed rodent are considered to closely mimic the human condition. nih.gov For neurodegenerative diseases like Parkinson's, neurotoxin-based models (e.g., using 6-OHDA or MPTP) and genetic models are employed to study disease mechanisms and test therapeutic interventions. nih.govaccscience.com

Non-Mammalian Models (e.g., Zebrafish) for Phenotypic Screening

The zebrafish (Danio rerio) has emerged as a powerful non-mammalian model for high-throughput phenotypic screening of small molecules. zeclinics.com Their rapid external development, optical transparency, and genetic tractability make them ideal for observing the effects of compounds on a whole-organism level in a relatively short time. zeclinics.comnih.gov

Zebrafish larvae can be used to screen for a wide range of biological activities, including anti-diabetic effects by measuring glucose uptake. nih.gov This model allows for the rapid identification of bioactive compounds from natural sources. nih.gov Furthermore, CRISPR/Cas9 technology in zebrafish enables efficient gene knockout to validate drug targets and model genetic diseases, accelerating the drug discovery process. zeclinics.comnih.govmdpi.com Phenotypic screening in F0 generation zebrafish (the first generation of injected embryos) can significantly reduce the time required to assess the function of a gene or the efficacy of a compound. zeclinics.com

Assessment of Biological Activity in Complex Systems

The use of rodent models allows researchers to study the multifaceted effects of a compound in the context of a specific disease. For example, in models of metabolic syndrome, researchers can measure a range of parameters including obesity, blood glucose levels, blood pressure, and organ function to get a comprehensive picture of the compound's activity. nih.gov Similarly, in parasitic disease research, rodent models, including humanized mice, are used to study the complex interactions between the host, the parasite, and the therapeutic agent. frontiersin.org

The ultimate goal of using these complex systems is to provide data that is more predictive of the compound's effects in humans, thereby bridging the gap between in vitro findings and clinical applications. criver.com

Analytical Methodologies for Quantification in Biological Matrices

Accurately quantifying this compound and its metabolites in complex biological samples like plasma, serum, and tissue is fundamental to pharmacokinetic studies. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a primary methodology for this purpose. ahajournals.orgscribd.com

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantification of compounds in intricate biological mixtures. nih.govekb.eg This method involves the separation of the compound from other matrix components via liquid chromatography, followed by ionization and detection by a mass spectrometer, which provides detailed molecular information based on the mass-to-charge ratio. ekb.egfrontiersin.org For this compound, reversed-phase HPLC is often employed for separation. ahajournals.org

Another established method for the quantification of cardiac glycosides is the enzyme-linked immunosorbent assay (ELISA). ahajournals.org This immunological assay uses antibodies specific to the target molecule. In the case of Proscillaridin A, antibodies have been developed that can detect and measure its concentration in plasma samples, which are first purified using HPLC to separate immunoreactive fractions. ahajournals.org

The rubidium-86 (⁸⁶Rb) uptake assay offers a functional method for measuring the activity of Na+/K+-ATPase inhibitors like this compound. nih.gov Since cardiac glycosides inhibit the Na+/K+-ATPase pump, measuring the rate of ⁸⁶Rb (a potassium analog) uptake by red blood cells can provide an indirect measure of the glycoside's concentration and biological activity. ahajournals.orgnih.gov

Table 1: Analytical Methodologies

Omics-Based Research for Comprehensive Molecular Understanding

"Omics" technologies provide a holistic view of the molecular changes induced by a compound within a biological system. These methodologies are crucial for understanding the mechanisms of action of this compound.

Transcriptomic Profiling

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell population. For cardiac glycosides like Proscillaridin A, RNA sequencing (RNA-Seq) and microarray analyses are used to investigate changes in gene expression following treatment. nih.govbiorxiv.orgmdpi.com

In studies on cancer cell lines, transcriptomic profiling has been employed to identify genes and signaling pathways modulated by cardiac glycosides. mdpi.comnih.gov For instance, research on leukemic cells treated with Proscillaridin A utilized RNA-sequencing to reveal the downregulation of genes associated with the MYC pathway and cell replication, alongside an upregulation of genes involved in hematopoietic differentiation. biorxiv.orgnih.gov Similarly, studies on breast cancer cells used RNA-Seq to identify differentially expressed genes, which were then validated using quantitative real-time polymerase chain reaction (qRT-PCR). nih.govmdpi.com These methodologies help to build a comprehensive picture of the compound's effect on gene regulation. nih.gov

Proteomic Investigations

Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. Methodologies such as mass spectrometry-based quantitative proteomics are used to analyze the changes in the proteome of cells after exposure to a compound. aacrjournals.org

In the context of cardiac glycosides, proteomic approaches can identify protein perturbations that mediate the compound's effects. aacrjournals.org For Proscillaridin A, research has shown it can lead to the degradation of the MYC oncoprotein. nih.gov The methodological workflow for such an investigation can involve immunoprecipitation to isolate a target protein and its binding partners, followed by mass spectrometry to identify and quantify the proteins. nih.gov Western blotting is a common technique used to validate the changes in the expression levels of specific proteins identified in proteomic screens. medsci.orge-century.us

Metabolomic Analysis

Metabolomics is the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. mdpi.com Techniques like UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are central to metabolomic analysis, allowing for the profiling of a wide range of chemical compounds. mdpi.comresearchgate.net

Metabolomic studies on plants containing this compound, such as Scilla species, have utilized UPLC/MS to map the metabolic profile and identify various bufadienolides. mdpi.comresearchgate.net This approach helps in understanding the chemical diversity within the plant and can be extended to biological systems exposed to the compound to see how it alters endogenous metabolic pathways. ahajournals.orgfrontiersin.org For example, studies have shown that cardiac glycosides can alter glucose metabolism in heart tissue. ahajournals.org

Preclinical Toxicological Assessment Methodologies

Preclinical toxicology studies are essential to identify potential adverse effects before a compound is considered for further development. These evaluations occur at the cellular, tissue, and whole-organism levels. frontiersin.orgnih.gov

For this compound and other cardiac glycosides, in vitro cytotoxicity assays are a primary screening tool. nih.gov These assays measure the compound's ability to kill cells or inhibit their proliferation. Common methods include:

MTT Assay: This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability. nih.gov

Cell Counting Kit-8 (CCK-8) Assay: Similar to the MTT assay, this is another method to determine cell viability and proliferation. nih.gov

Colony Formation Assay: This technique assesses the ability of single cells to grow into colonies, providing a measure of long-term cell survival and reproductive integrity. e-century.usnih.gov

Flow Cytometry for Apoptosis and Cell Cycle Analysis: This powerful method uses fluorescent probes like Propidium Iodide (PI) and Annexin V to quantify the percentage of cells undergoing apoptosis (programmed cell death) and to analyze the distribution of cells across different phases of the cell cycle (G0/G1, S, G2/M). medsci.orgnih.govnih.gov

At the organismal level, preclinical toxicological evaluation involves monitoring for cardiotoxicity, a known risk for cardiac glycosides. frontiersin.org Methodologies include:

Electrocardiogram (ECG): This is a standard method to monitor for changes in the heart's electrical activity, such as arrhythmias or alterations in the QT interval. frontiersin.org

Biomarker Determination: Blood-based biomarkers are used to detect cardiac injury. bmgrp.com Assays for proteins like cardiac troponin and creatine kinase, as well as natriuretic peptides (e.g., NT-proBNP), can indicate myocardial damage or stress. bmgrp.com

Table 2: Preclinical Toxicological Assessment Methods

Table of Compounds

Table 3: Mentioned Compounds

Q & A

Q. How to ensure ethical sourcing and compliance in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.